molecular formula C19H26FN3O2 B7189821 N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7189821
M. Wt: 347.4 g/mol
InChI Key: HFSMRNGOZNTBIF-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a cyclopropyl ring, a morpholine moiety, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c20-15-4-1-3-14(11-15)17-12-18(17)21-19(24)23-6-2-5-16(23)13-22-7-9-25-10-8-22/h1,3-4,11,16-18H,2,5-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSMRNGOZNTBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2CC2C3=CC(=CC=C3)F)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Attachment of the Morpholine Moiety: The morpholine ring is attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine.

    Formation of the Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine carboxamide group through an amide coupling reaction, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
  • N-[2-(3-bromophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
  • N-[2-(3-methylphenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

Uniqueness

N-[2-(3-fluorophenyl)cyclopropyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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